molecular formula C15H10N2O4 B5980856 3-nitrodibenzo[b,f]oxepine-1-carboxamide

3-nitrodibenzo[b,f]oxepine-1-carboxamide

Cat. No.: B5980856
M. Wt: 282.25 g/mol
InChI Key: RVRNEHUDHHWGTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitrodibenzo[b,f]oxepine-1-carboxamide is a chemical research reagent designed for investigative applications, particularly in the field of anticancer drug discovery and photopharmacology. The compound features the dibenzo[b,f]oxepine scaffold, which is recognized as a privileged structure in medicinal chemistry due to its presence in various biologically active molecules and natural products . This scaffold is of significant research interest because it incorporates a (Z)-stilbene motif, a structural feature shared with potent microtubule-targeting agents like combretastatin A-4 . Microtubules are dynamic protein polymers critical for cellular processes, including mitosis, making them an attractive target for cancer therapy . Dibenzo[b,f]oxepine derivatives have demonstrated potential as tubulin polymerization inhibitors, functioning by binding to the colchicine site on tubulin. This interaction disrupts microtubule dynamics, which can lead to cell cycle arrest and apoptosis . Molecular docking studies of structurally related compounds have shown promising binding affinities to this site, suggesting a plausible mechanism of action for this chemical class . The incorporation of a carboxamide group at the 1-position and a nitro group at the 3-position offers potential for further structural modification and optimization of physicochemical properties. Research into related dibenzo[b,f]oxepines indicates potential applications in the development of photoswitchable therapeutics, where the bioactivity of a compound can be controlled with light to achieve spatial and temporal precision, thereby potentially reducing off-target effects . This product is intended for research purposes only by technically qualified personnel. It is not for diagnostic or therapeutic use in humans or animals, nor is it for use in food, cosmetics, or consumer products. All information presented is for informational purposes only and is based on scientific literature for the general compound class. Researchers should conduct their own specific safety and applicability assessments.

Properties

IUPAC Name

2-nitrobenzo[b][1]benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4/c16-15(18)12-7-10(17(19)20)8-14-11(12)6-5-9-3-1-2-4-13(9)21-14/h1-8H,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRNEHUDHHWGTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(C=C(C=C3O2)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24814645
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitrodibenzo[b,f]oxepine-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-nitrodibenzo[b,f]oxepine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Amidation: Amine reagents, coupling agents like EDC or DCC.

Major Products Formed

    Reduction: Formation of 3-aminodibenzo[b,f]oxepine-1-carboxamide.

    Substitution: Formation of various substituted dibenzo[b,f]oxepine derivatives.

    Amidation: Formation of complex amide derivatives.

Mechanism of Action

The mechanism of action of 3-nitrodibenzo[b,f]oxepine-1-carboxamide involves its interaction with microtubules. It binds to the colchicine site on tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis . This disruption of microtubule dynamics makes it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Methoxy-Substituted Derivatives (3a–3e)

Derivatives with methoxy substituents exhibit distinct electronic profiles. For example:

  • 3a (para-methoxy) : SCS of −17.8 ppm at C3, indicating strong electron-donating effects.
  • 3b (ortho-methoxy) : Split SCS values (−14.34 and −13.93 ppm) due to steric hindrance near the nitro group.
  • 3e (bulky substituent) : Steric hindrance leads to mixed reaction products (e.g., dimerization vs. Prins cyclization) .

Table 1: Substituent-Induced ¹³C NMR Chemical Shifts (SCS) for Selected Derivatives

Compound Substituent SCS at C3 (ppm) Reactivity Outcome
3a p-OCH₃ −17.8 Dimer formation
3b o-OCH₃ −14.34 / −13.93 Mixture of inseparable products
3e Bulky group N/A Steric-driven product mixing

Data sourced from Table 3 in .

Oxazepine vs. Oxepine Derivatives

3-Nitro-1-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one

  • Structure : Replaces the oxepine ring with an oxazepine ring (N-atom at position 11).
  • Reactivity : The nitrogen atom enables additional hydrogen bonding, altering solubility and biological activity compared to the oxepine analog .
  • Synthesis : Achieved via nitroaromatic coupling, with yields influenced by halogen substituents (e.g., chlorine groups enhance electrophilicity) .

1-(2,3-Dichlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

  • Molecular Formula : C₁₉H₁₀Cl₂N₂O₅ (MW: 417.2 g/mol).
  • Applications : Demonstrates enhanced stability in acidic conditions due to electron-withdrawing chloro substituents, making it suitable for pharmaceutical intermediates .

Table 2: Structural and Functional Comparison of Key Analogs

Compound Core Structure Key Substituents Notable Property
3-Nitrodibenzo[b,f]oxepine-1-carboxamide Oxepine −NO₂, −CONH₂ Photoswitchable activity
3-Nitro-1-phenoxydibenzo[b,f][1,4]oxazepin-11-one Oxazepine −NO₂, −OPh Improved hydrogen bonding
1-(2,3-Dichlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11-one Oxazepine −NO₂, −O(2,3-Cl₂C₆H₃) Acid stability

Data compiled from .

Research Implications and Limitations

  • Photopharmacology : The nitro group enables light-induced isomerization, critical for microtubule inhibition .
  • Limitations : Steric hindrance in bulkier derivatives (e.g., 3e) complicates reaction predictability, necessitating advanced separation techniques .

Q & A

Q. How can computational chemistry accelerate the development of novel 3-nitrodibenzo[b,f]oxepine analogs?

  • Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for CYP4A and related targets.
  • Machine learning models trained on PubChem bioassay data (e.g., AID 1996) can prioritize analogs with optimal ADMET profiles .

Q. What strategies improve the translational potential of this compound in neurodegenerative disease research?

  • Focus on blood-brain barrier (BBB) penetration:
  • LogP optimization (target ~2–3) via substituent modification.
  • In situ brain perfusion studies in rodent models to quantify BBB permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.